![molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B5693915.png)
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione
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Overview
Description
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C21H14N2O2 This compound is characterized by the presence of a fluorenyl group attached to an isoindole-1,3-dione structure through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione typically involves the reaction of 9H-fluoren-2-ylamine with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, amine derivatives, and oxides.
Scientific Research Applications
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione
- 2-(4-Fluorophenyl)-isoindole-1,3-dione
- 2-(3-Fluorophenylamino)-methyl-isoindole-1,3-dione
Uniqueness
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHANRRGTWPLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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